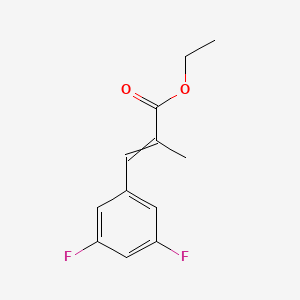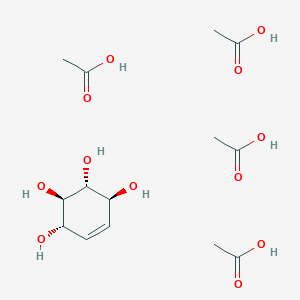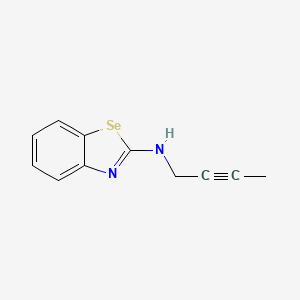
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is a heterocyclic compound containing selenium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine typically involves the reaction of 2-aminobenzoselenazole with but-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The but-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique selenium-containing structure.
Mécanisme D'action
The mechanism of action of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various biomolecules, potentially leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. This oxidative stress can induce cell death in cancer cells or inhibit the growth of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-phenylprop-2-yn-1-yl)aniline: Another compound with a similar structure but containing a phenyl group instead of a benzoselenazole ring.
Linagliptin: A compound with a but-2-yn-1-yl group, used as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
Uniqueness
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is unique due to the presence of the selenium atom in its structure. Selenium-containing compounds are relatively rare and often exhibit unique chemical and biological properties. This makes this compound a valuable compound for further research and development.
Propriétés
Numéro CAS |
161765-66-8 |
|---|---|
Formule moléculaire |
C11H10N2Se |
Poids moléculaire |
249.18 g/mol |
Nom IUPAC |
N-but-2-ynyl-1,3-benzoselenazol-2-amine |
InChI |
InChI=1S/C11H10N2Se/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1H3,(H,12,13) |
Clé InChI |
HRNXJFJFMWNYAM-UHFFFAOYSA-N |
SMILES canonique |
CC#CCNC1=NC2=CC=CC=C2[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


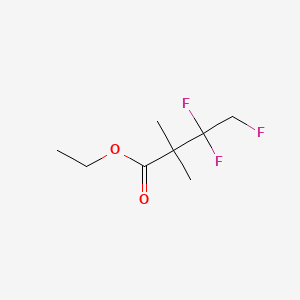
![4-[(E)-(9-Ethyl-9H-carbazol-3-yl)diazenyl]benzamide](/img/structure/B12564360.png)
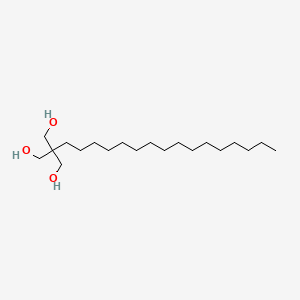
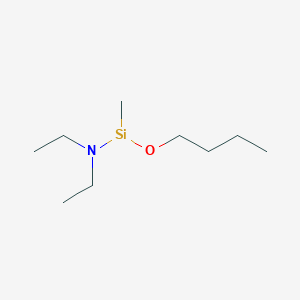
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
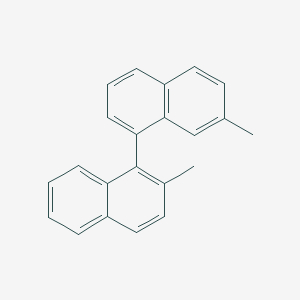
![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
